1-Butyl-3-Vinylimidazolium Bromide

Catalog No.
S6877493
CAS No.
1033461-45-8
M.F
C9H15BrN2
M. Wt
231.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-Vinylimidazolium Bromide

CAS Number

1033461-45-8

Product Name

1-Butyl-3-Vinylimidazolium Bromide

IUPAC Name

1-butyl-3-ethenylimidazol-1-ium;bromide

Molecular Formula

C9H15BrN2

Molecular Weight

231.13 g/mol

InChI

InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1

InChI Key

XALVOFYVVOAYPO-UHFFFAOYSA-M

SMILES

CCCC[N+]1=CN(C=C1)C=C.[Br-]

Canonical SMILES

CCCC[N+]1=CN(C=C1)C=C.[Br-]

1-Butyl-3-Vinylimidazolium Bromide is a quaternary ammonium salt with the molecular formula C₉H₁₅BrN₂. It is characterized by a vinyl group, which allows it to participate in various polymerization reactions, making it useful in creating poly(ionic liquids). This compound features a butyl group attached to the nitrogen atom of the imidazolium ring, contributing to its solubility and ionic properties. Its unique structure enables it to act as a monomer for synthesizing crosslinked polymers, enhancing its applications in various fields.

  • Catalysis: VBIMBr can act as a catalyst or co-catalyst in various organic reactions due to its ability to dissolve both polar and non-polar substrates.
  • Electrochemistry: VBIMBr's ionic conductivity makes it suitable for use in electrolytes for electrochemical applications.
  • Material Science: VBIMBr can be used in the synthesis of novel materials like polymers and ionic liquids with specific properties.
  • High thermal stability

    1-BuVI Br exhibits excellent thermal stability, decomposing at temperatures exceeding many organic solvents []. This makes it suitable for applications requiring high temperatures, such as certain catalytic reactions.

  • Tunable properties

    By modifying the substituents on the imidazolium ring and the counterion, researchers can tailor the properties of 1-BuVI Br for specific applications. For instance, the length of the alkyl chain (like the butyl group in 1-BuVI Br) can influence viscosity and polarity [].

  • Ionic conductivity

    While not as conductive as traditional electrolytes, some ionic liquids, including certain imidazolium-based ILs, exhibit some level of ionic conductivity, making them potentially useful in electrochemical applications [].

  • Catalysis

    Due to their tunable properties and thermal stability, ionic liquids like 1-BuVI Br can be employed as solvents or co-catalysts in various organic reactions []. Their ability to dissolve a wide range of starting materials and reaction products makes them attractive for process design.

  • Electrochemical applications

    The potential ionic conductivity of 1-BuVI Br could be investigated for its suitability in electrolytes for batteries or other electrochemical devices. Research in this area would involve evaluating factors like conductivity, electrochemical stability, and compatibility with electrode materials [].

  • Material science

    Ionic liquids can be used in the synthesis and processing of advanced materials. 1-BuVI Br, with its functional vinyl group, might be explored for applications like the preparation of functional polymers or composite materials [].

  • Polymerization: The vinyl group allows for radical polymerization, leading to the formation of poly(1-butyl-3-vinylimidazolium bromide). This polymer exhibits enhanced properties such as increased thermal stability and mechanical strength.
  • Quaternization: This compound can be synthesized by quaternizing 1-vinylimidazole with 1-bromobutane, which involves the nucleophilic attack of the nitrogen atom on the bromine atom, resulting in the formation of the imidazolium salt .
  • Reactions with Iodine: The compound has shown significant iodine uptake capacity when crosslinked, indicating its potential for iodine removal applications from aqueous solutions and vapor phases .

Research indicates that 1-Butyl-3-Vinylimidazolium Bromide exhibits low toxicity levels while maintaining biocompatibility. Its derivatives have been studied for their antimicrobial properties, showcasing effectiveness against various bacterial strains. Moreover, its ionic liquid nature allows for potential applications in drug delivery systems due to its solubilizing capabilities and interaction with biological membranes.

The synthesis of 1-Butyl-3-Vinylimidazolium Bromide typically involves:

  • Quaternization Reaction:
    • Combine 1-vinylimidazole and 1-bromobutane in methanol.
    • Heat the mixture at approximately 50°C for about two days to ensure complete reaction.
    • The product can be purified through recrystallization or extraction methods .
  • Polymerization:
    • The synthesized monomer can undergo radical polymerization using initiators under controlled conditions to produce crosslinked poly(ionic liquids) .

1-Butyl-3-Vinylimidazolium Bromide finds applications in various domains:

  • Iodine Sorption: Its crosslinked form is utilized as an efficient sorbent for iodine removal from solutions and vapors, making it valuable in environmental remediation .
  • Electrochemistry: Used as an electrolyte in electrochemical devices due to its ionic conductivity.
  • Metal Plating and Reprocessing: Acts as a phase transfer catalyst in metal plating processes, enhancing efficiency and selectivity .

Studies on interaction mechanisms indicate that 1-Butyl-3-Vinylimidazolium Bromide interacts favorably with various ions and organic molecules. Its ionic nature allows it to form stable complexes with heavy metals, making it a candidate for environmental cleanup applications. Additionally, its interactions with biological systems suggest potential uses in biomedicine, particularly in drug formulation and delivery systems.

Several compounds share structural similarities with 1-Butyl-3-Vinylimidazolium Bromide, including:

Compound NameStructure TypeUnique Features
1-Methyl-3-Vinylimidazolium ChlorideQuaternary Ammonium SaltHigher solubility in organic solvents
1-Hexyl-3-Vinylimidazolium BromideQuaternary Ammonium SaltLonger alkyl chain enhances hydrophobicity
1-Octyl-3-Vinylimidazolium BromideQuaternary Ammonium SaltIncreased thermal stability due to longer chain

Uniqueness of 1-Butyl-3-Vinylimidazolium Bromide

The uniqueness of 1-Butyl-3-Vinylimidazolium Bromide lies in its balance between hydrophilicity and hydrophobicity due to the butyl group. This property enhances its solubility in both polar and non-polar solvents, making it versatile for various applications. Additionally, its effective iodine sorption capacity distinguishes it from other imidazolium salts.

Hydrogen Bond Acceptor Count

1

Exact Mass

230.04186 g/mol

Monoisotopic Mass

230.04186 g/mol

Heavy Atom Count

12

Related CAS

1033461-45-8

Dates

Modify: 2023-11-23

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